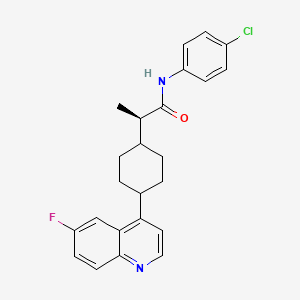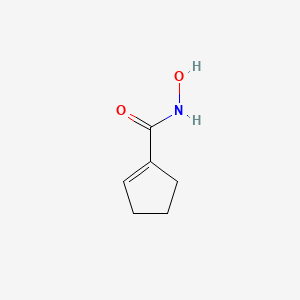
N-hydroxy-1-cyclopentenecarboxamide
Overview
Description
“N-hydroxy-1-cyclopentenecarboxamide” is an organic hydroxy compound . It has a molecular formula of C6H9NO2 . It is also known by other names such as BRD 9757, CHEMBL2333346, N-hydroxycyclopent-1-ene-1-carboxamide .
Molecular Structure Analysis
The molecular weight of “this compound” is 127.14 g/mol . The IUPAC name for this compound is N-hydroxycyclopentene-1-carboxamide . The InChI is InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) . The Canonical SMILES is C1CC=C(C1)C(=O)NO .
Physical And Chemical Properties Analysis
“this compound” has several computed properties. Its XLogP3-AA is 0.4 . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has 1 rotatable bond count . The exact mass is 127.063328530 g/mol . The monoisotopic mass is also 127.063328530 g/mol . The topological polar surface area is 49.3 Ų . It has 9 heavy atom counts . The complexity of the molecule is 151 .
Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
N-hydroxyamides, including N-hydroxy-1-cyclopentenecarboxamide, have seen significant utilization in organic synthesis. Kikugawa (1995) discussed the use of these compounds in developing new chemical reactions with synthetic utility. Notably, electrophilic intramolecular cyclization and methodologies for introducing nucleophiles at specific positions in aromatic rings were highlighted, which are vital for synthesizing complex organic molecules and pharmaceuticals (Kikugawa, 1995).
2. Supramolecular Self-Assembly
Research into the racemic crystal structures of cyclopentane derivatives, including those similar to this compound, has revealed insights into supramolecular self-assembly. This study by Kălmăn et al. (2001) focused on understanding how intermolecular hydrogen bonds influence the formation of molecular chains and layers, which is critical for the development of new materials and drugs (Kălmăn et al., 2001).
3. Biomimetic Composites
In biomaterials, a study by Wang et al. (2002) on nano-hydroxyapatite/poly(hexamethylene adipamide) composites demonstrated the potential of incorporating structures similar to this compound in developing new biomimetic materials. This research is significant for the advancement of materials that closely mimic natural bone, contributing to medical implants and tissue engineering (Wang et al., 2002).
4. Enzyme Inhibition Studies
This compound derivatives have been investigated for their ability to inhibit specific enzymes. For instance, Papageorgiou et al. (1997) studied the α-cyano-β-hydroxy enamide structure for its inhibition of human dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. Such studies are crucial for the development of new drugs targeting specific metabolic pathways (Papageorgiou et al., 1997).
Mechanism of Action
Target of Action
The primary target of BRD 9757 is HDAC6 , a member of the histone deacetylase (HDAC) family . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . HDAC6 is unique among the HDAC enzymes in that it primarily localizes to the cytoplasm and is involved in regulating cellular processes such as cell migration and degradation of misfolded proteins .
Mode of Action
BRD 9757 acts by inhibiting the activity of HDAC6 . It binds to the enzyme and prevents it from removing acetyl groups from its substrates . This inhibition leads to an increase in the acetylation levels of the substrates of HDAC6 .
Biochemical Pathways
The inhibition of HDAC6 by BRD 9757 affects several biochemical pathways. One of the key substrates of HDAC6 is α-tubulin . The increased acetylation of α-tubulin can affect the structure and function of microtubules, which are involved in cell shape, intracellular transport, and cell division .
Result of Action
The inhibition of HDAC6 by BRD 9757 leads to increased acetylation levels of its substrates . In the case of α-tubulin, this can lead to changes in microtubule dynamics, affecting various cellular processes . For example, in HeLa cells, treatment with BRD 9757 has been shown to increase the level of acetylated α-tubulin .
Biochemical Analysis
Biochemical Properties
BRD 9757 is a selective inhibitor of HDAC6 with an IC50 value of 30 nM . It displays remarkable selectivity for HDAC6 over other HDAC classes, with more than 20-fold selectivity over Class I HDACs and over 400-fold selectivity over Class II HDACs . The compound interacts with HDAC6 by binding to its active site, thereby inhibiting its deacetylase activity. This inhibition leads to an increase in acetylated tubulin levels without affecting histone acetylation . The specificity of BRD 9757 for HDAC6 makes it a valuable tool for studying the biological functions of this enzyme and its role in various cellular processes.
Cellular Effects
BRD 9757 exerts significant effects on cellular processes by inhibiting HDAC6 activity. The inhibition of HDAC6 by BRD 9757 leads to an accumulation of acetylated tubulin, which affects microtubule dynamics and cellular transport mechanisms . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of tubulin can impact intracellular transport and signaling pathways that rely on microtubule dynamics . Additionally, BRD 9757 has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of BRD 9757 involves its selective binding to the active site of HDAC6, thereby inhibiting its deacetylase activity . This inhibition is achieved through the interaction of the hydroxamic acid moiety of BRD 9757 with the zinc ion present in the active site of HDAC6 . The binding of BRD 9757 to HDAC6 prevents the deacetylation of tubulin, leading to an accumulation of acetylated tubulin and subsequent alterations in microtubule dynamics . This mechanism of action underscores the specificity of BRD 9757 for HDAC6 and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BRD 9757 have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that the inhibition of HDAC6 by BRD 9757 leads to sustained increases in acetylated tubulin levels over time . Long-term exposure to BRD 9757 has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of BRD 9757.
Dosage Effects in Animal Models
The effects of BRD 9757 vary with different dosages in animal models. Studies have shown that low doses of BRD 9757 can effectively inhibit HDAC6 activity and increase acetylated tubulin levels without causing significant toxicity . Higher doses of BRD 9757 have been associated with adverse effects, including toxicity and alterations in normal cellular functions . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
BRD 9757 is involved in metabolic pathways that regulate the acetylation status of tubulin . The compound interacts with HDAC6, an enzyme responsible for the deacetylation of tubulin, thereby influencing the acetylation levels of this protein . The inhibition of HDAC6 by BRD 9757 leads to an increase in acetylated tubulin levels, which can impact various cellular processes, including intracellular transport and signaling . The metabolic pathways involving BRD 9757 highlight its role in regulating the acetylation status of key cellular proteins.
Transport and Distribution
BRD 9757 is transported and distributed within cells and tissues through mechanisms that involve its interaction with HDAC6 . The compound’s selective inhibition of HDAC6 leads to its accumulation in cellular compartments where HDAC6 is active . This targeted distribution allows BRD 9757 to exert its effects specifically on HDAC6-regulated processes, such as microtubule dynamics and intracellular transport . The transport and distribution of BRD 9757 within cells are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of BRD 9757 is primarily determined by its interaction with HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates tubulin and other non-histone proteins . Consequently, BRD 9757 is also localized in the cytoplasm, where it inhibits HDAC6 activity and increases acetylated tubulin levels . This subcellular localization is essential for the compound’s ability to modulate microtubule dynamics and other HDAC6-regulated processes.
properties
IUPAC Name |
N-hydroxycyclopentene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGSXXWQSXKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423058-85-8 | |
| Record name | 1423058-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)

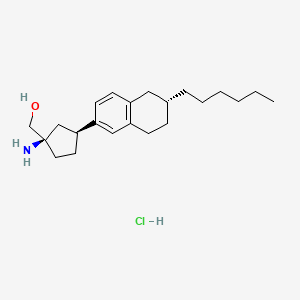

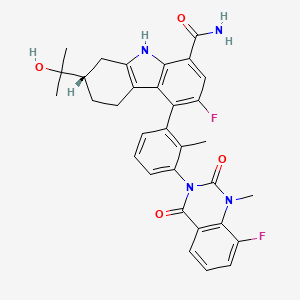
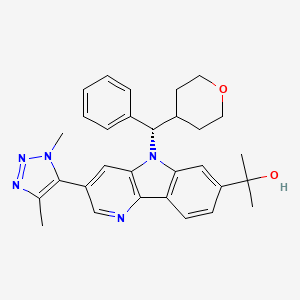

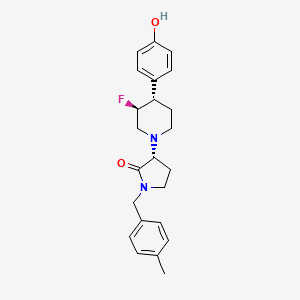
![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)
